molecular formula C44H28CoN4+ B13104289 (5,10,15,20-Tetraphenylporphyrinato)cobalt(III)

(5,10,15,20-Tetraphenylporphyrinato)cobalt(III)

Cat. No.: B13104289
M. Wt: 671.7 g/mol
InChI Key: ZMPKDYPCHTXPCA-UHFFFAOYSA-N
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Description

(5,10,15,20-Tetraphenylporphyrinato)cobalt(III) is a coordination complex where cobalt is centrally coordinated to a tetraphenylporphyrin ligand. This compound is part of the larger family of metalloporphyrins, which are known for their vibrant colors and significant roles in various biological and chemical processes. The tetraphenylporphyrin ligand provides a stable and planar environment for the cobalt ion, making it an interesting subject for research in fields such as catalysis, material science, and bioinorganic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,10,15,20-Tetraphenylporphyrinato)cobalt(III) typically involves the reaction of tetraphenylporphyrin with a cobalt salt. One common method is to react tetraphenylporphyrin with cobalt(II) acetate in a solvent such as chloroform or dichloromethane under reflux conditions. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the cobalt(II) to cobalt(III) during the synthesis .

Industrial Production Methods

While specific industrial production methods for (5,10,15,20-Tetraphenylporphyrinato)cobalt(III) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

(5,10,15,20-Tetraphenylporphyrinato)cobalt(III) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5,10,15,20-Tetraphenylporphyrinato)cobalt(III) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (5,10,15,20-Tetraphenylporphyrinato)cobalt(III) exerts its effects involves the central cobalt ion and its ability to undergo redox reactions. The cobalt ion can alternate between different oxidation states, facilitating electron transfer processes. This redox flexibility allows the compound to participate in catalytic cycles, where it can oxidize or reduce substrates. The tetraphenylporphyrin ligand stabilizes the cobalt ion and provides a planar structure that facilitates interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5,10,15,20-Tetraphenylporphyrinato)cobalt(III) is unique due to its specific redox properties and the ability of cobalt to form stable complexes with various ligands. This makes it particularly useful in catalytic applications and in the study of electron transfer processes. Additionally, its potential use in photodynamic therapy sets it apart from other metalloporphyrins .

Properties

Molecular Formula

C44H28CoN4+

Molecular Weight

671.7 g/mol

IUPAC Name

cobalt(3+);5,10,15,20-tetraphenylporphyrin-22,24-diide

InChI

InChI=1S/C44H28N4.Co/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2;+3

InChI Key

ZMPKDYPCHTXPCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Co+3]

Origin of Product

United States

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